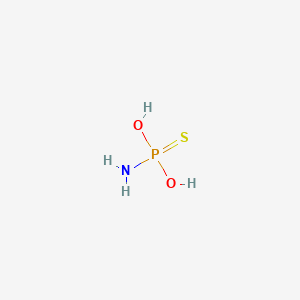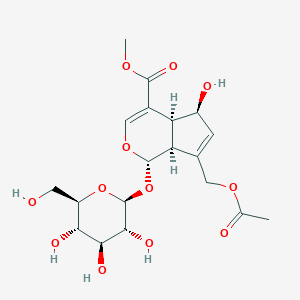
6-Ethylpyrimidine-2,4(1h,3h)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, which are similar to 6-Ethylpyrimidine-2,4(1h,3h)-dione, has been reported . The multistep synthesis was initiated by the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines .
Molecular Structure Analysis
The molecular structure of 6-Ethylpyrimidine-2,4(1h,3h)-dione involves a pyrimidine ring with an ethyl group attached. The molecule has a molecular weight of 140.14 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Ethylpyrimidine-2,4(1h,3h)-dione include a molecular weight of 140.14 g/mol. Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also available .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Agents
6-Ethylpyrimidine-2,4(1h,3h)-dione derivatives have been explored for their potential as anticancer agents. These compounds can inhibit various enzymes and pathways involved in cancer progression, such as protein kinases (PKs) which are critical in cell proliferation and differentiation . The structural similarity of thienopyrimidine derivatives to purines makes them attractive for pharmaceutical drug development, offering a range of pharmacological properties including anticancer activities .
Biochemistry: Enzyme Inhibition Studies
This compound is significant in biochemistry for studying enzyme inhibition. Its derivatives can be used to understand the interaction between small molecules and enzymes, which is crucial for the development of new drugs and therapeutic agents .
Pharmacology: Drug Design and Discovery
In pharmacology, 6-Ethylpyrimidine-2,4(1h,3h)-dione is a key scaffold for drug design and discovery. Its modifiable structure allows for the creation of a wide range of derivatives with potential therapeutic applications, particularly in the design of drugs targeting central nervous system disorders and various forms of cancer .
Chemical Engineering: Synthesis Processes
Chemical engineers could leverage the reactivity of 6-Ethylpyrimidine-2,4(1h,3h)-dione derivatives to develop more efficient synthesis processes for complex organic compounds. This could lead to more cost-effective and environmentally friendly production methods for a variety of chemicals .
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities . They are involved in various biological processes and can interact with different targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of the target, resulting in changes in cellular functions .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways . These compounds can influence the activity of enzymes, alter signal transduction pathways, and affect cellular processes .
Result of Action
Pyrimidine derivatives are known to have various effects at the molecular and cellular levels . These effects can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cellular processes .
Eigenschaften
IUPAC Name |
6-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXMZDHLUUPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289007 | |
| Record name | 6-Ethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylpyrimidine-2,4(1h,3h)-dione | |
CAS RN |
15043-03-5 | |
| Record name | 15043-03-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)




